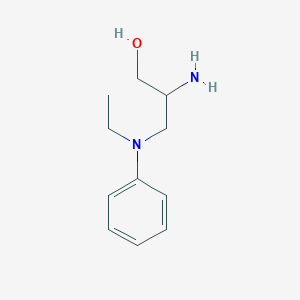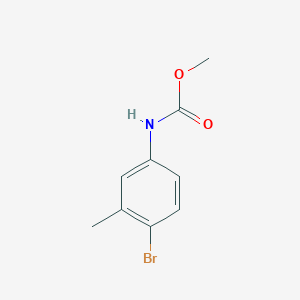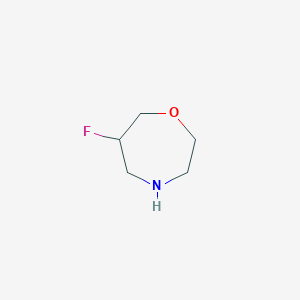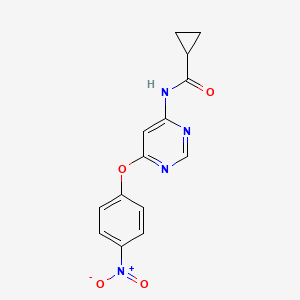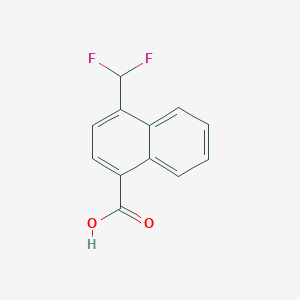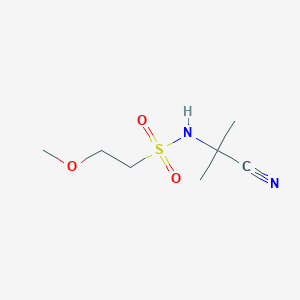
N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide
描述
N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide is an organic compound with a complex structure that includes a cyano group, a methylethyl group, a methoxyethane group, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide typically involves the reaction of appropriate amines with alkyl cyanoacetates. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or with stirring at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.
科学研究应用
N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity.
相似化合物的比较
Similar Compounds
N-(1-cyano-1-methylethyl)-2-methylpropanamide: Similar structure but with a methylpropanamide group instead of a methoxyethane group.
N-(1-cyano-1-methylethyl)azocarboxamide: Contains an azocarboxamide group, used as a radical initiator in polymerization.
Uniqueness
N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyethane group provides additional steric and electronic effects compared to similar compounds, potentially enhancing its efficacy in various applications.
属性
分子式 |
C7H14N2O3S |
|---|---|
分子量 |
206.27 g/mol |
IUPAC 名称 |
N-(2-cyanopropan-2-yl)-2-methoxyethanesulfonamide |
InChI |
InChI=1S/C7H14N2O3S/c1-7(2,6-8)9-13(10,11)5-4-12-3/h9H,4-5H2,1-3H3 |
InChI 键 |
RXNAAMQSJUTFMF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#N)NS(=O)(=O)CCOC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-Isopropoxy-6-methyl-3-pyridyl]methanamine](/img/structure/B8640612.png)
![(3AR,6aS)-2-benzyl 1-ethyl 4-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B8640615.png)
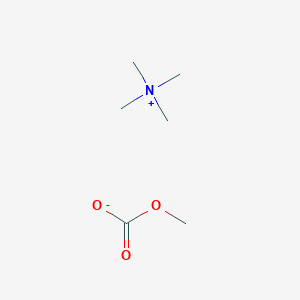
![4-(4-Pentynyloxy)-7H-furo[3,2-g][1]benzopyran-7-on](/img/structure/B8640629.png)

![Methyl 2-[(2,4-dichlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B8640641.png)
